molecular formula C15H15N3O3 B2963283 5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide CAS No. 1428367-27-4

5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide

Cat. No. B2963283
CAS RN: 1428367-27-4
M. Wt: 285.303
InChI Key: CUPZTMJRLHWISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Isoxazole is another five-membered heterocyclic moiety commonly found in many commercially available drugs . Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Isoxazoles can be synthesized using various methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The isoxazole ring is a five-membered heterocyclic ring with two adjacent heteroatoms (one oxygen and one nitrogen).


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and isoxazole compounds can be quite diverse, depending on the functional groups attached to these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing pyrrolidine, isoxazole, and carboxamide groups would depend on the specific structure of the compound. For example, the introduction of fluorine atoms can result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .

Scientific Research Applications

Synthesis and Prediction of Biological Activity

A study by Kharchenko et al. (2008) discusses the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, leading to novel bicyclic systems. This synthesis method, confirmed by various spectroscopic techniques, provides a foundation for predicting the biological activity of synthesized compounds, suggesting a route for the design and development of new drugs based on similar structures Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008).

Synthesis of Pyrrolidin-2-ones and Their Biological Evaluation

Volovenko et al. (2004) explored the reactions of 3,4-dichloro-N-R-maleimides with substituted thiouracils, leading to pyrrolothiazolopyrimidinetriones. The synthesis process and the subsequent formation of pyrrolo[3',4':4,5]thiazolo[3,2-a]pyrimidine-4,6,8-triones demonstrate the versatility of isoxazole derivatives in creating complex molecules with potential biological activity Volovenko, Y., Dubnina, G. G., & Chernega, A. N. (2004).

Isoxazole Strategy for α-Aminopyrrole Derivatives

Galenko et al. (2019) developed a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, showcasing an isoxazole strategy for the synthesis of α-aminopyrrole derivatives. This synthesis strategy, involving reductive isoxazole ring-opening and cyclization, underscores the importance of isoxazole derivatives in synthesizing pyrrole-containing compounds with potential pharmacological applications Galenko, E., Linnik, S., Khoroshilova, O., Novikov, M., & Khlebnikov, A. (2019).

Prodrug Development

Patterson et al. (1992) detailed the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for an antiarthritic agent, demonstrating the compound's absorption and metabolism in rats to yield an antiinflammatory agent. This study highlights the role of isoxazole derivatives in designing prodrugs with enhanced pharmacokinetic profiles Patterson, J., Cheung, P. S., & Ernest, M. J. (1992).

Mechanism of Action

Future Directions

The future directions in the research of compounds containing pyrrolidine, isoxazole, and carboxamide groups could involve the design of new compounds with different biological profiles , and the development of alternate metal-free synthetic routes for isoxazole synthesis .

properties

IUPAC Name

5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-13(9-16-21-10)15(20)17-11-4-2-5-12(8-11)18-7-3-6-14(18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPZTMJRLHWISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.